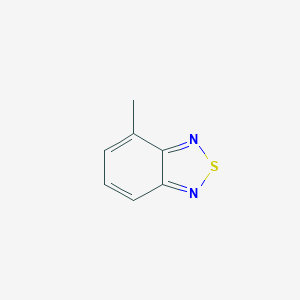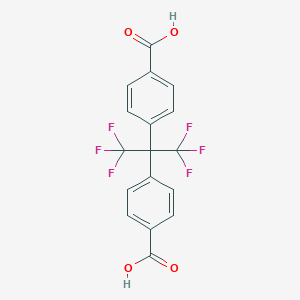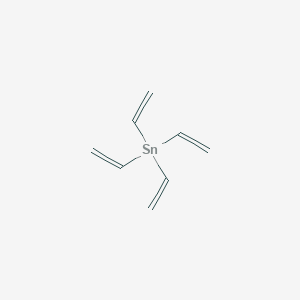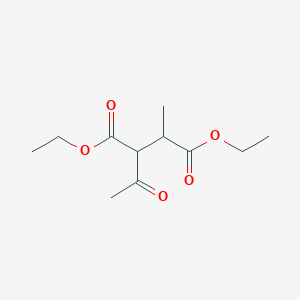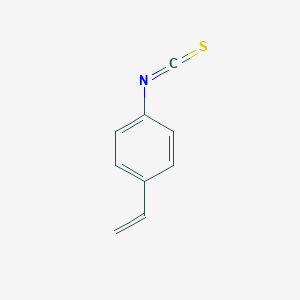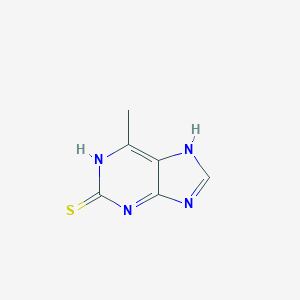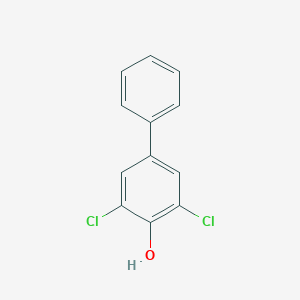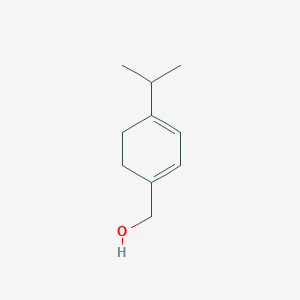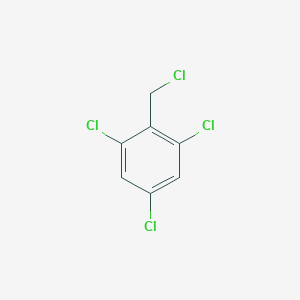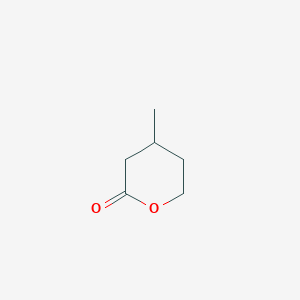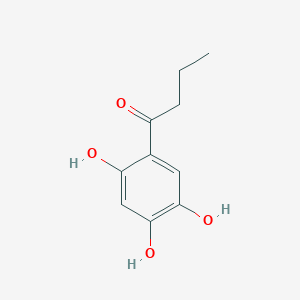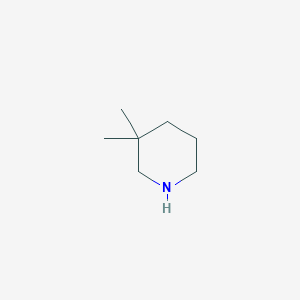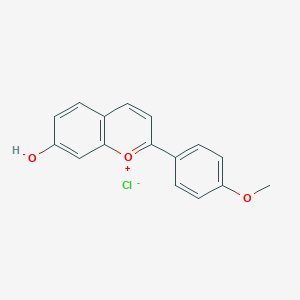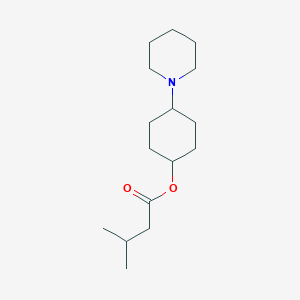
Isovaleric acid, 4-piperidinocyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleric acid, 4-piperidinocyclohexyl ester, commonly referred to as PCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a derivative of cyclohexane and piperidine, and it has been found to possess unique properties that make it useful in various research studies. In
Applications De Recherche Scientifique
PCE has been found to have several potential applications in scientific research. One of the most significant applications of PCE is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. PCE has been found to be a potent NMDA receptor antagonist, which makes it useful in studying the mechanisms underlying NMDA receptor function.
Another potential application of PCE is in the study of pain. PCE has been found to have analgesic properties, and it has been used in animal studies to investigate the mechanisms underlying pain perception.
Mécanisme D'action
The mechanism of action of PCE is primarily through its antagonistic effects on NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. PCE binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of NMDA receptor function leads to a decrease in synaptic plasticity and a reduction in learning and memory.
Effets Biochimiques Et Physiologiques
PCE has been found to have several biochemical and physiological effects. In animal studies, PCE has been found to have analgesic properties, which makes it useful in the study of pain. PCE has also been found to have anticonvulsant properties, which makes it useful in the study of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. PCE has been found to be more potent than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes it useful in studies where a high degree of NMDA receptor blockade is required.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
Orientations Futures
There are several future directions for research involving PCE. One area of research is the study of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. PCE could be used to investigate the mechanisms underlying these disorders and to develop new treatments.
Another area of research is the study of pain and the development of new analgesic drugs. PCE could be used to investigate the mechanisms underlying pain perception and to develop new drugs that target these mechanisms.
Conclusion:
In conclusion, PCE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a potent NMDA receptor antagonist that has been found to have analgesic and anticonvulsant properties. While PCE has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research involving PCE, including the study of psychiatric disorders and the development of new analgesic drugs.
Méthodes De Synthèse
The synthesis of PCE involves the reaction between isovaleric acid and 4-piperidinocyclohexanone. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. PCE is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Propriétés
Numéro CAS |
1532-04-3 |
|---|---|
Nom du produit |
Isovaleric acid, 4-piperidinocyclohexyl ester |
Formule moléculaire |
C16H29NO2 |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) 3-methylbutanoate |
InChI |
InChI=1S/C16H29NO2/c1-13(2)12-16(18)19-15-8-6-14(7-9-15)17-10-4-3-5-11-17/h13-15H,3-12H2,1-2H3 |
Clé InChI |
IRYRSABDVVIVBD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canonique |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
Autres numéros CAS |
1532-04-3 |
Synonymes |
4-Piperidinocyclohexanol isovalerate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



